molecular formula C12H9F2N3O2S B2460571 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448033-41-7

6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2460571
CAS RN: 1448033-41-7
M. Wt: 297.28
InChI Key: GFIXJPKBEVDOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

Pyrimidine derivatives have been studied for their potential in inhibiting CDK2, a target for cancer treatment .


Physical And Chemical Properties Analysis

Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities .

Mechanism of Action

The mechanism of action of 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not fully understood. However, studies have shown that this compound binds to the active site of kinases and inhibits their activity by blocking the transfer of phosphate groups from ATP to target proteins. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has antitumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in lab experiments is its potent inhibitory activity against kinases. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits kinases. Additionally, future research could focus on developing new methods for synthesizing this compound and improving its solubility in water to make it more accessible for lab experiments.
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its potent inhibitory activity against kinases makes it a valuable tool for studying the role of kinases in various cellular processes. Further research on this compound could lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction between 2,5-difluoroaniline and 2-chloro-4-nitrobenzenesulfonyl chloride. This reaction results in the formation of 2,5-difluoro-N-(2-nitro-4-sulfamoylphenyl)aniline, which is then subjected to a cyclization reaction with ethyl acetoacetate in the presence of a base to yield the final product.

Scientific Research Applications

6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been extensively studied for its potential application in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several kinases, including the c-Jun N-terminal kinase (JNK) and the cyclin-dependent kinase 2 (CDK2). This makes it a potential candidate for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-(2,5-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2S/c13-9-1-2-10(14)12(3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXJPKBEVDOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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